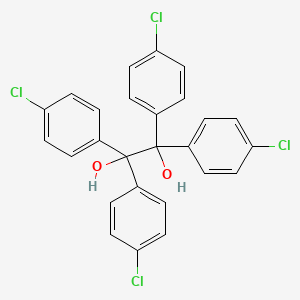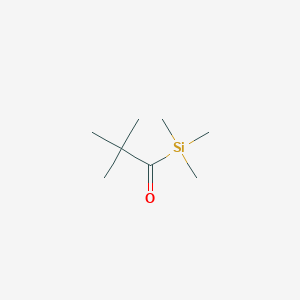
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is an organic compound with the molecular formula C8H18OSi. It is a ketone derivative that features a trimethylsilyl group attached to the carbonyl carbon. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one involves its reactivity as a ketone and the presence of the trimethylsilyl group. The trimethylsilyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Similar in structure but with a phenyl group instead of a trimethylsilyl group.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Contains a pyridinyl group, offering different reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in organic synthesis for the formation of complex molecules and intermediates.
Propriétés
Numéro CAS |
13411-49-9 |
|---|---|
Formule moléculaire |
C8H18OSi |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
2,2-dimethyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C8H18OSi/c1-8(2,3)7(9)10(4,5)6/h1-6H3 |
Clé InChI |
MIENNKDXDIOTMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
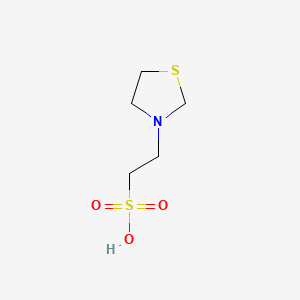

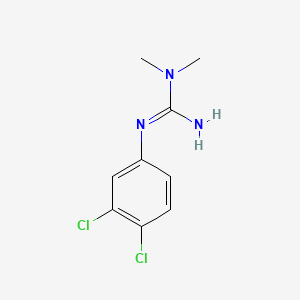
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)

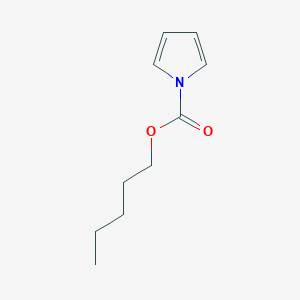
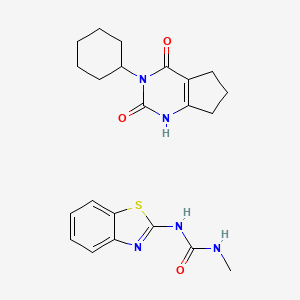
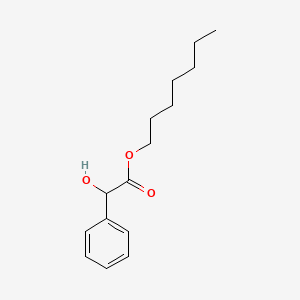

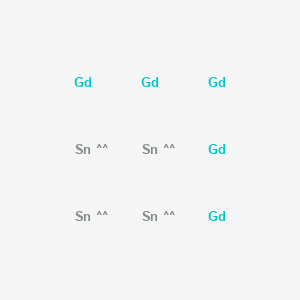
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
